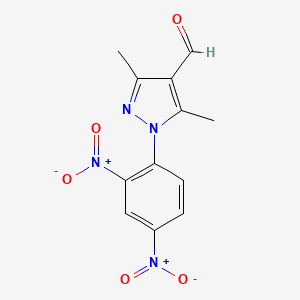

1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Description

1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a 2,4-dinitrophenyl substituent at the N1 position, methyl groups at the C3 and C5 positions, and a carbaldehyde functional group at C2. This structure combines electron-withdrawing nitro groups with a reactive aldehyde moiety, making it a versatile intermediate in medicinal and materials chemistry. The compound is synthesized via cyclocondensation reactions, typically involving substituted hydrazines and diketones under reflux conditions in ethanol or similar solvents .

Pyrazole derivatives are renowned for their pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Crystallographic studies of analogous compounds reveal planar pyrazole rings with dihedral angles between substituents influencing molecular packing and intermolecular interactions (e.g., C–H···O hydrogen bonds), which are critical for stability and crystallinity .

Propriétés

IUPAC Name |

1-(2,4-dinitrophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O5/c1-7-10(6-17)8(2)14(13-7)11-4-3-9(15(18)19)5-12(11)16(20)21/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLIJIGBPUYGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,4-dinitrophenylhydrazine and 3,5-dimethylpyrazole.

Condensation Reaction: The 2,4-dinitrophenylhydrazine is reacted with 3,5-dimethylpyrazole in the presence of an appropriate catalyst under controlled conditions to form the desired product.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60°C to ensure optimal yield.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Analyse Des Réactions Chimiques

1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or hydrazines. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Mécanisme D'action

The mechanism of action of 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Findings:

Electronic Effects : The 2,4-dinitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the carbaldehyde group compared to phenyl or fluorophenyl analogs. This may improve reactivity in nucleophilic addition reactions or interactions with biological targets .

Synthetic Efficiency: The target compound and its diphenyl analog () share similar synthesis protocols (reflux in ethanol), but the dimethyl variant may offer faster reaction kinetics due to reduced steric hindrance compared to bulkier diphenyl groups .

Biological Activity: Antioxidant Activity: Pyrazole-4-carbonitrile derivatives synthesized via green methods () exhibit moderate antioxidant activity (IC50: 25–100 μg/mL), but the carbaldehyde group in the target compound could offer superior redox activity due to its electrophilic aldehyde moiety . Antimicrobial Potential: The nitro groups in the target compound may enhance antimicrobial efficacy compared to non-nitrated analogs, as nitroarenes are known to disrupt microbial electron transport chains . Antitumor Properties: Fluorinated derivatives () show specific antitumor activity, suggesting that halogenation or nitration at strategic positions could modulate cytotoxicity .

Crystallographic Insights: The dihedral angle between the pyrazole ring and the 2,4-dinitrophenyl group (46.95° in the diphenyl analog) suggests moderate conjugation, which may influence solubility and crystal packing . Weak C–H···O interactions stabilize the crystal lattice in nitro-substituted pyrazoles, a feature absent in non-nitrated derivatives like 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde .

Activité Biologique

1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents owing to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

The synthesis of 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethylpyrazole with 2,4-dinitrobenzaldehyde. The reaction conditions often include the use of solvents like ethanol or methanol and may require the presence of a base to facilitate the formation of the desired product.

Chemical Structure:

- Molecular Formula: C13H12N4O4

- Molecular Weight: 288.26 g/mol

- IUPAC Name: 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can induce apoptosis in various cancer cell lines. In vitro tests demonstrated that these compounds can inhibit cell proliferation and promote cell death in breast cancer cells (MCF-7 and MDA-MB-231) when used in combination with conventional chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well documented. Compounds containing the pyrazole ring have shown promising activity against a range of pathogens, including bacteria and fungi. For example, certain synthesized pyrazoles demonstrated notable antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Fusarium solani.

Antioxidant Properties

Antioxidant activity is another significant aspect of the biological profile of pyrazoles. Studies have indicated that these compounds can scavenge free radicals and reduce oxidative stress in cellular systems. This property is particularly beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The mechanisms by which 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity: Pyrazoles can inhibit specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis: They trigger apoptotic pathways leading to programmed cell death.

- Antioxidant Mechanisms: By reducing oxidative stress, they protect cells from damage.

Case Studies

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Study 1: A study involving a series of 3,5-diaryl-pyrazoles showed significant cytotoxicity against various cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM .

- Study 2: Another research project assessed the antifungal efficacy of pyrazole derivatives against Cytospora sp. and found that certain compounds inhibited fungal growth effectively at concentrations as low as 50 µg/mL .

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via condensation reactions, such as the Vilsmeier-Haack reaction, which involves treating substituted pyrazolone derivatives with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the carbaldehyde group . For analogous structures, refluxing equimolar quantities of ketones and hydrazine derivatives in ethanol for 6–7 hours, followed by recrystallization, has been used to achieve high-purity products . Purification typically involves solvent removal under reduced pressure and recrystallization using ethanol or acetone.

Q. How is X-ray crystallography utilized to determine the crystal structure of this compound?

X-ray diffraction (XRD) data collection is performed using a Bruker diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs direct methods via SHELXT, and refinement is carried out using SHELXL with full-matrix least-squares on F² . Hydrogen atoms are typically placed in calculated positions (C–H = 0.95 Å), with isotropic displacement parameters set to 1.2×Ueq of the parent atom. The orthorhombic space group P2₁2₁2₁ is common for similar pyrazole derivatives, with unit cell parameters (e.g., a = 7.2170 Å, b = 12.9467 Å, c = 19.3006 Å) determined via SAINT software .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- XRD for confirming crystallinity and unit cell parameters .

- FTIR to identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ and nitro group vibrations at ~1520–1340 cm⁻¹) .

- TEM for particle size analysis, particularly for nanoscale applications .

- 1H/13C NMR to verify proton environments and substituent positions (not explicitly covered in evidence but inferred as standard practice).

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in crystallographic data during refinement?

Discrepancies in thermal parameters or bond lengths can arise from disordered solvent molecules or hydrogen placement. Strategies include:

- Applying restraints to geometrically similar atoms using SHELXL .

- Validating hydrogen positions via difference Fourier maps or neutron diffraction (if feasible).

- Cross-verifying with spectroscopic data (e.g., NMR or IR) to confirm substituent orientation .

- For high Z′ structures, testing alternative space groups to minimize R-factor discrepancies .

Q. How can computational methods complement experimental data in analyzing the electronic properties of this compound?

Density Functional Theory (DFT) calculations can predict:

- Electrostatic potential surfaces to identify reactive sites (e.g., aldehyde group nucleophilicity) .

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O weak hydrogen bonds contributing to crystal packing) .

- Frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic stability and charge-transfer behavior.

Q. What methodological approaches are used to analyze the impact of substituents on molecular packing?

Substituent effects are evaluated by:

- Measuring dihedral angles between aromatic rings (e.g., 39.61° between pyrazole and dinitrophenyl groups) to assess steric hindrance .

- Mapping intermolecular interactions (e.g., C–H···O bonds) via CrystalExplorer or Mercury software .

- Comparing lattice energies using force-field methods (e.g., PIXEL) to quantify packing efficiency .

Q. How do researchers design experiments to assess the bioactivity of pyrazole-carbaldehyde derivatives?

While pharmacological data for this specific compound is limited, analogous studies involve:

- In vitro assays (e.g., COX-2 inhibition or antimicrobial activity) using synthesized derivatives .

- Molecular docking to predict binding affinities with target proteins (e.g., cyclooxygenase or kinase enzymes).

- Structure-activity relationship (SAR) studies by systematically varying substituents (e.g., nitro vs. methyl groups) .

Methodological Notes

- Crystallographic refinement must account for twinning or high mosaicity, common in nitro-substituted compounds, using TWIN/BASF instructions in SHELXL .

- Synthetic reproducibility requires strict control of reaction conditions (e.g., anhydrous solvents for aldehyde stability) .

- Data validation tools like PLATON or CheckCIF should be used to flag symmetry or displacement errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.